molecular formula C13H9NO5S B3389312 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid CAS No. 926192-73-6

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid

Cat. No.: B3389312
CAS No.: 926192-73-6
M. Wt: 291.28 g/mol
InChI Key: HVMRZQRPAGGWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₉NO₅S. This compound features a thiophene ring substituted with a carboxylic acid group and an amide group derived from 1,3-benzodioxole. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles such as halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃H)

Major Products

    Oxidation: Thiophene sulfoxides and sulfones

    Reduction: Thiophene-2-carbinol

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the benzodioxole amide group, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in various fields of research .

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonylamino)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5S/c15-12(14-8-3-4-20-11(8)13(16)17)7-1-2-9-10(5-7)19-6-18-9/h1-5H,6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRZQRPAGGWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid
Reactant of Route 3
3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid
Reactant of Route 4
3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.